(Z)-2-Bromo-3-(2-chlorophenyl)acrylaldehyde
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Overview
Description
(Z)-2-Bromo-3-(2-chlorophenyl)acrylaldehyde is an organic compound that belongs to the class of halogenated aldehydes It is characterized by the presence of both bromine and chlorine atoms attached to an acrylaldehyde framework
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-2-Bromo-3-(2-chlorophenyl)acrylaldehyde typically involves the bromination of 3-(2-chlorophenyl)acrylaldehyde. One common method includes the use of bromine in the presence of a suitable solvent such as dichloromethane. The reaction is carried out under controlled temperature conditions to ensure the selective formation of the (Z)-isomer.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes with optimized reaction parameters to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and recrystallization are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
(Z)-2-Bromo-3-(2-chlorophenyl)acrylaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The compound can be reduced to form the corresponding alcohol.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN3) or thiourea.
Major Products Formed
Oxidation: 2-Bromo-3-(2-chlorophenyl)acrylic acid.
Reduction: 2-Bromo-3-(2-chlorophenyl)propanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(Z)-2-Bromo-3-(2-chlorophenyl)acrylaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (Z)-2-Bromo-3-(2-chlorophenyl)acrylaldehyde involves its interaction with various molecular targets. The presence of halogen atoms enhances its reactivity, allowing it to form covalent bonds with nucleophilic sites in biological molecules. This can lead to the inhibition of enzyme activity or disruption of cellular processes, contributing to its potential therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
(Z)-2-Bromo-3-(2,4-dichlorophenyl)acrylonitrile: Similar structure with an additional chlorine atom and a nitrile group.
(Z)-2-(2,4-Dichlorophenyl)-3-(4-fluorophenyl)acrylonitrile: Contains both chlorine and fluorine atoms, with a nitrile group.
Uniqueness
(Z)-2-Bromo-3-(2-chlorophenyl)acrylaldehyde is unique due to its specific combination of bromine and chlorine atoms attached to an acrylaldehyde framework. This unique structure imparts distinct chemical reactivity and potential biological activities, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C9H6BrClO |
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Molecular Weight |
245.50 g/mol |
IUPAC Name |
(Z)-2-bromo-3-(2-chlorophenyl)prop-2-enal |
InChI |
InChI=1S/C9H6BrClO/c10-8(6-12)5-7-3-1-2-4-9(7)11/h1-6H/b8-5- |
InChI Key |
CYZMLROWXACRAH-YVMONPNESA-N |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=C(/C=O)\Br)Cl |
Canonical SMILES |
C1=CC=C(C(=C1)C=C(C=O)Br)Cl |
Origin of Product |
United States |
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